For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Phe-OH: Core Chemical Properties and Structure
N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine, commonly abbreviated as Fmoc-Phe-OH, is a cornerstone of modern peptide synthesis. As a key N-Fmoc-protected derivative of the essential aromatic amino acid L-phenylalanine, it serves as a fundamental building block for the assembly of complex peptide chains.[1][2] Its widespread use in solid-phase peptide synthesis (SPPS) is attributed to the base-labile nature of the Fmoc protecting group, which allows for selective and mild deprotection conditions, preserving the integrity of sensitive peptide structures.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-Phe-OH.
Chemical Structure and Properties
Fmoc-Phe-OH is an amino acid derivative where the alpha-amino group of L-phenylalanine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This protecting group is crucial for preventing unwanted side reactions during peptide synthesis. The molecule's structure also includes a hydrophobic benzyl (B1604629) side chain from the phenylalanine residue, which influences the properties of the peptides it forms.[3][5]
The chemical structure of Fmoc-Phe-OH is as follows:
Caption: Chemical structure of Fmoc-L-phenylalanine.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Phe-OH is presented in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | [6] |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, Fmoc-L-Phe-OH | [7][8] |
| CAS Number | 35661-40-6 | [7][8][9][10][11] |
| Molecular Formula | C₂₄H₂₁NO₄ | [2][7][8][11] |
| Molecular Weight | 387.43 g/mol | [7][8][9][11] |
| Appearance | White to off-white crystalline powder | [2][9][12] |
| Melting Point | 180-187 °C | [2][7] |
| Solubility | Readily soluble in DMF and NMP; insoluble in water. | [3][7][10] |
| Optical Rotation | [α]²⁰/D: -37° to -39.5° (c=1 in DMF) | [7][12] |
| Purity | Typically ≥98% (HPLC) | [12][13] |
Experimental Protocols
Fmoc-Phe-OH is central to two key processes: its own synthesis and its subsequent use in peptide synthesis.
Synthesis of Fmoc-Phe-OH
The standard laboratory synthesis of Fmoc-Phe-OH involves the reaction of L-phenylalanine with an Fmoc-donating reagent under basic conditions.
Methodology:
-
Dissolution: L-phenylalanine (1 equivalent) is dissolved in a mixture of dioxane and a 10% aqueous solution of sodium carbonate (Na₂CO₃).[14]
-
Addition of Fmoc Reagent: A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (approximately 1 equivalent) in dioxane is added to the L-phenylalanine solution.[14]
-
Reaction: The reaction mixture is stirred at 0°C for several hours, followed by stirring at room temperature overnight to ensure complete reaction.[14]
-
Work-up: Water is added to the reaction mixture, which is then washed with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.[14]
-
Acidification and Precipitation: The aqueous layer is acidified with a strong acid, such as concentrated hydrochloric acid (HCl), causing the Fmoc-Phe-OH product to precipitate out of the solution.[14]
-
Isolation: The resulting white solid is collected by filtration and dried to yield the final product.[14]
Caption: Workflow for the synthesis of Fmoc-Phe-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe-OH is a critical reagent in Fmoc-based SPPS, a method that allows for the stepwise construction of a peptide chain on a solid support (resin). The process involves repeated cycles of deprotection and coupling.
Methodology for a single coupling cycle:
-
Resin Preparation: The synthesis begins with a solid support resin, often pre-loaded with the first amino acid.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amino group.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Activation and Coupling: Fmoc-Phe-OH is pre-activated in a solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated Fmoc-Phe-OH solution is then added to the resin. The activated carboxylic acid of Fmoc-Phe-OH reacts with the free amino group on the resin, forming a new peptide bond.
-
Washing: The resin is washed again with DMF to remove any unreacted reagents and by-products.
-
Cycle Repetition: These steps (deprotection, washing, coupling, washing) are repeated with the next desired Fmoc-protected amino acid until the full peptide sequence is assembled.
Caption: The core cycle of Fmoc-based solid-phase peptide synthesis.
Applications in Drug Development and Research
The primary application of Fmoc-Phe-OH is in the synthesis of peptides for therapeutic and research purposes.[2][4] Phenylalanine's hydrophobic and aromatic nature is crucial for the structure, stability, and receptor-binding functions of many peptides.[1]
-
Therapeutic Peptides: Fmoc-Phe-OH is integral to the development of peptide-based drugs for a range of diseases, including metabolic disorders, oncology, and infectious diseases.[4][15]
-
Drug Delivery Systems: Its use in creating peptide conjugates and novel biomaterials like hydrogels is an emerging area of research for targeted drug delivery.[2][5][16]
-
Biochemical Research: Synthesized peptides containing phenylalanine are used to study protein-protein interactions, enzyme mechanisms, and to develop enzyme inhibitors.[17]
-
Diagnostics: Peptides synthesized using Fmoc-Phe-OH can serve as antigens or capture molecules in diagnostic assays.[17]
The high purity of commercially available Fmoc-Phe-OH is critical, as impurities can lead to the formation of undesired side products, complicating the purification process and potentially affecting the biological activity of the final peptide.[1]
Conclusion
Fmoc-Phe-OH is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties, coupled with the robust and mild nature of the Fmoc protection strategy, make it a vital component for the synthesis of peptides used in cutting-edge research and the development of next-generation therapeutics. A thorough understanding of its characteristics and handling protocols is essential for any scientist working in peptide synthesis and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. chemscene.com [chemscene.com]
- 12. omizzur.com [omizzur.com]
- 13. Fmoc-Phe-OH - CAS# 35661-40-6 - Activotec [activotec.com]
- 14. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 15. chemimpex.com [chemimpex.com]
- 16. jpt.com [jpt.com]
- 17. nbinno.com [nbinno.com]
